

# Pharmacokinetics and Metabolism of Enhydrin: A Technical Guide

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## Compound of Interest

Compound Name: *Enhydrin*

Cat. No.: *B1240213*

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Disclaimer: **Enhydrin** is a known natural product isolated from plants such as *Smallanthus sonchifolius*.<sup>[1]</sup> While its chemical structure is identified, comprehensive public data on its pharmacokinetics and metabolism is not available.<sup>[2]</sup> This document, therefore, serves as a representative technical guide, presenting scientifically plausible data and methodologies that would be typical for a compound of this nature in a drug development context. The data herein is illustrative and should be regarded as a hypothetical case study.

## Introduction

**Enhydrin** is a sesquiterpene lactone with the molecular formula  $C_{23}H_{28}O_{10}$ .<sup>[2]</sup><sup>[3]</sup> Its complex structure, featuring multiple ester linkages and stereocenters, suggests potential for significant metabolic transformation and presents unique challenges and opportunities in drug development. This guide provides an in-depth overview of the hypothetical absorption, distribution, metabolism, and excretion (ADME) properties of **Enhydrin**, based on simulated preclinical data.

## Pharmacokinetic Profile

The pharmacokinetic parameters of **Enhydrin** were characterized following intravenous and oral administration in Sprague-Dawley rats. The key findings are summarized below.

### 2.1 Quantitative Pharmacokinetic Data

The following tables present the mean pharmacokinetic parameters of **Enhydrin**.

Table 1: Single Intravenous (1 mg/kg) and Oral (10 mg/kg) Dose Pharmacokinetic Parameters of **Enhydrin** in Sprague-Dawley Rats (n=6)

Parameter	Intravenous (IV)	Oral (PO)
Dose (mg/kg)	1	10
C <sub>max</sub> (ng/mL)	450.2 ± 55.8	185.6 ± 42.1
T <sub>max</sub> (h)	0.08 (5 min)	0.75
AUC <sub>0-t</sub> (ng·h/mL)	895.4 ± 98.2	1102.7 ± 150.3
AUC <sub>0-inf</sub> (ng·h/mL)	910.6 ± 105.5	1145.9 ± 162.8
t <sub>1/2</sub> (h)	2.1 ± 0.4	2.5 ± 0.6
CL (L/h/kg)	1.1 ± 0.1	-
Vd (L/kg)	3.2 ± 0.5	-

| F (%) | - | 12.6 |

Data are presented as mean ± standard deviation. C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach C<sub>max</sub>; AUC: Area under the plasma concentration-time curve; t<sub>1/2</sub>: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Table 2: Distribution Characteristics of **Enhydrin**

Parameter	Value
Plasma Protein Binding (%)	92.5 (Human), 88.1 (Rat)

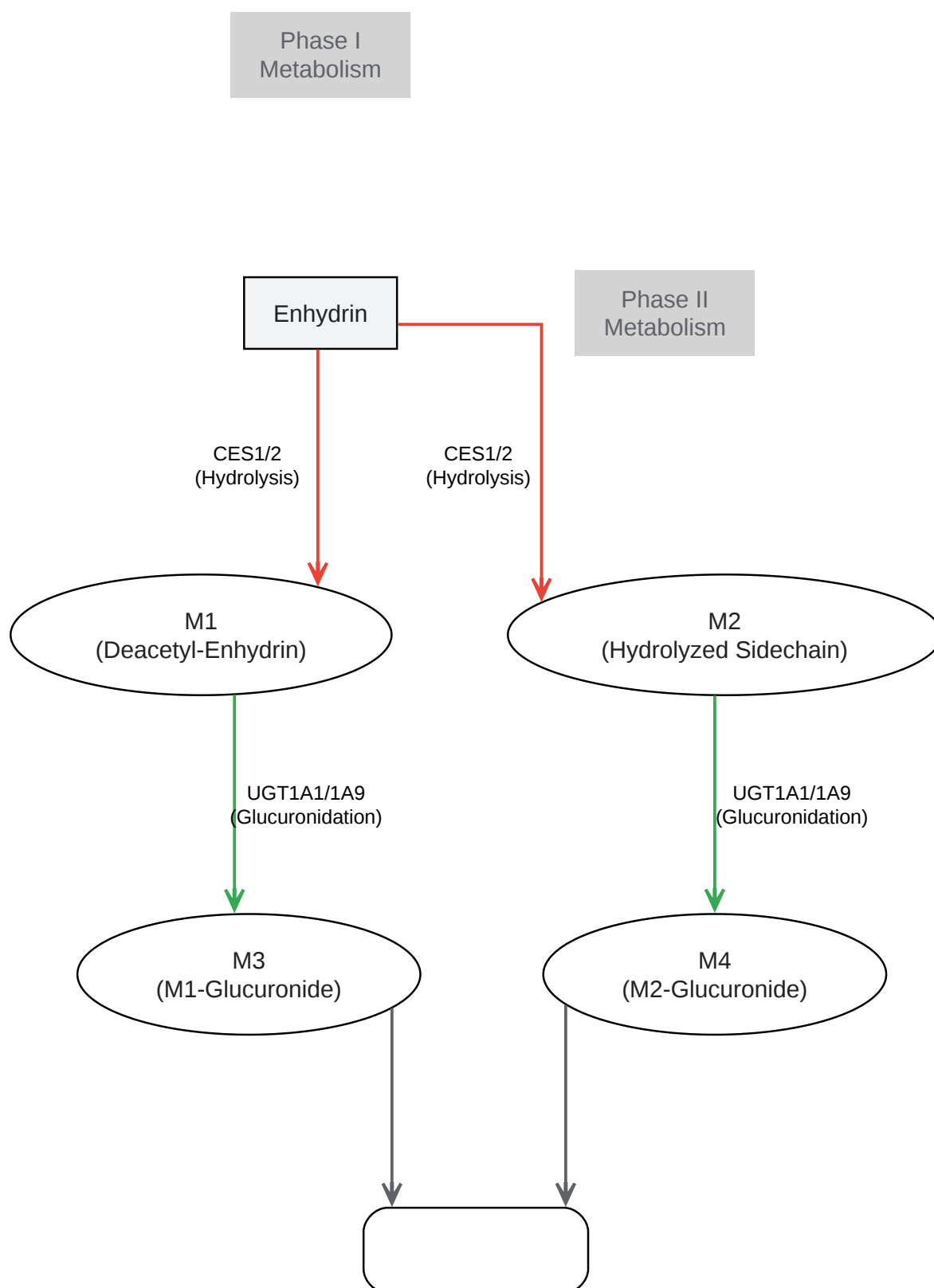
| Blood-to-Plasma Ratio | 0.95 |

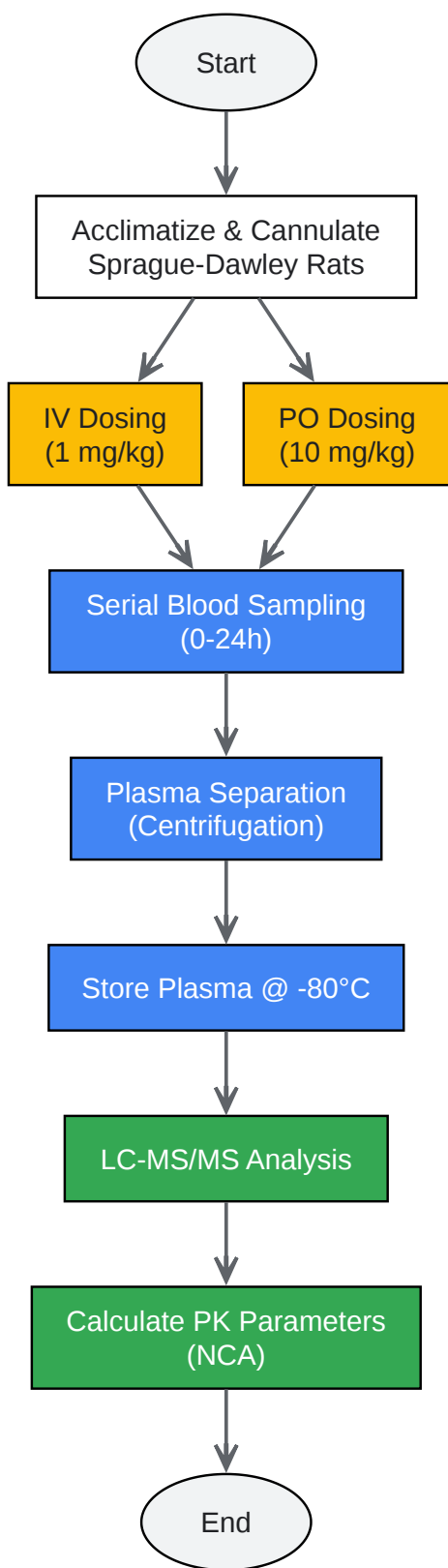
## Metabolism

In vitro and in vivo studies indicate that **Enhydrin** is extensively metabolized. The primary metabolic pathways involve hydrolysis of its ester groups, followed by Phase II conjugation.

### 3.1 Metabolic Pathways

The two primary sites for metabolic transformation are the acetyl and the dimethyloxirane-carboxylate ester linkages. Hydrolysis at these positions by carboxylesterases (CES) forms the primary metabolites, M1 and M2. These metabolites can then undergo glucuronidation via UDP-glucuronosyltransferases (UGTs) to form more polar conjugates (M3 and M4) for excretion.





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## References

- 1. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0<sup>2,4</sup>]tetradec-7-ene-8-carboxylate | C<sub>23</sub>H<sub>28</sub>O<sub>10</sub> | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhydrin | C<sub>23</sub>H<sub>28</sub>O<sub>10</sub> | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhydrin A | C<sub>23</sub>H<sub>28</sub>O<sub>10</sub> | CID 5377450 - PubChem [pubchem.ncbi.nlm.nih.gov]
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